Comprehensive Technical Guide: Physicochemical Properties and Synthetic Workflows of Sodium 4-Methoxy-4-oxobutane-1-sulfinate
Comprehensive Technical Guide: Physicochemical Properties and Synthetic Workflows of Sodium 4-Methoxy-4-oxobutane-1-sulfinate
Executive Summary
In the modern landscape of drug discovery, late-stage functionalization (LSF) allows chemists to directly derivatize complex molecular scaffolds without relying on pre-functionalized synthetic handles[1]. Sodium 4-methoxy-4-oxobutane-1-sulfinate (CAS: 1855776-60-1) is a highly engineered, bench-stable radical precursor. Belonging to the class of reagents commercially known as "Diversinates™" (pioneered by the Baran laboratory), this compound is specifically designed to append a 3-(methoxycarbonyl)propyl radical onto electron-deficient heteroarenes[2],.
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic causality, and self-validating experimental workflows required to successfully deploy this reagent in both photoredox and electrochemical C–H functionalization paradigms.
Physicochemical Profile & Structural Causality
The physical state and chemical formulation of a reagent dictate its utility in the laboratory. Free aliphatic sulfinic acids are notoriously unstable, rapidly undergoing disproportionation and autoxidation. By isolating the reagent as a sodium salt , the stability is dramatically enhanced, allowing for long-term storage and benchtop handling[3].
Table 1: Core Physicochemical Properties
| Property | Value | Structural Causality & Significance |
| CAS Number | 1855776-60-1 | Unique identifier for regulatory and procurement tracking[4]. |
| Molecular Formula | C₅H₉NaO₄S | Defines the stoichiometry for equivalent calculations[5]. |
| Molecular Weight | 188.18 g/mol | Critical for precise molarity calculations in micro-scale LSF[6]. |
| Physical State | Solid (White/Off-white) | Crystalline lattice provides kinetic stability against ambient oxygen[6]. |
| Solubility Profile | High in H₂O, DMSO, MeOH | The ionic Na⁺ character necessitates polar/aqueous solvent mixtures[3]. |
| Storage Conditions | 2–8 °C, Inert Atmosphere | Prevents slow, irreversible oxidation from sulfinate (S^IV) to sulfonate (S^VI). |
Mechanistic Principles: The Causality of Reactivity
The synthetic power of Sodium 4-methoxy-4-oxobutane-1-sulfinate lies in its ability to generate a nucleophilic primary alkyl radical under mild, controlled oxidative conditions. The reaction proceeds via a Minisci-type pathway[7],[8].
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Single Electron Transfer (SET): The sulfinate anion is oxidized by a photocatalyst, an electrode, or a chemical oxidant (e.g., persulfate) to form a transient, highly reactive sulfonyl radical[3].
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Desulfonylation: Driven by the entropic release of sulfur dioxide gas ( ΔG<0 ), the sulfonyl radical rapidly collapses to yield the 3-(methoxycarbonyl)propyl radical [2].
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Electrophilic Addition: This nucleophilic carbon-centered radical selectively attacks the most electron-deficient position of a protonated N-heteroarene[9].
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Rearomatization: A subsequent SET oxidation and deprotonation step restores the aromatic system, yielding the alkylated product[10].
Figure 1: Mechanistic pathway of radical generation and Minisci-type addition.
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Causality / Effect |
| Sulfinate Equivalents | 2.5 – 3.0 equiv | Compensates for radical-radical homocoupling and competitive over-oxidation[7]. |
| Acid (TFA) Equivalents | 1.0 – 1.5 equiv | Protonates the N-heteroarene, lowering its LUMO to increase electrophilicity[8]. |
| Solvent Ratio | DMSO:H₂O (4:1 v/v) | Balances organic substrate solubility with the hydration energy required for the Na⁺ salt[3]. |
Protocol A: Photoredox-Catalyzed Minisci Alkylation
This method utilizes visible light to achieve mild, room-temperature C–H functionalization, avoiding the harsh thermal conditions of classical Minisci reactions[8].
Step-by-Step Methodology:
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Preparation: In an oven-dried vial equipped with a stir bar, add the target heteroarene (0.2 mmol, 1.0 equiv), Sodium 4-methoxy-4-oxobutane-1-sulfinate (0.6 mmol, 3.0 equiv), [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.004 mmol, 2 mol%), and (NH4)2S2O8 (0.3 mmol, 1.5 equiv).
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Solvent Addition: Add 2.0 mL of a degassed DMSO/H₂O (4:1 v/v) mixture. Causality: Water is strictly required to dissolve the persulfate and sulfinate salt.
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Activation: Add Trifluoroacetic acid (TFA) (0.3 mmol, 1.5 equiv) to protonate the heterocycle.
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Degassing: Sparge the mixture with Argon for 15 minutes. Causality: O₂ is a potent radical scavenger that will form undesired peroxyl radicals and quench the Ir-photocatalyst triplet state.
-
Irradiation: Seal the vial and irradiate with a 450 nm Blue LED at room temperature for 16 hours.
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Validation & Quenching: Monitor via LC-MS. Upon consumption of the starting material, quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the TFA. Extract with EtOAc (3 × 5 mL).
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Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Figure 2: Step-by-step experimental workflow for photoredox-catalyzed alkylation.
Protocol B: Electrochemical C–H Functionalization
Electrochemistry offers a green, scalable alternative that eliminates the need for expensive transition metal photocatalysts by generating the sulfonyl radical directly at the anode[3],[10].
Step-by-Step Methodology:
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Cell Setup: Utilize an undivided electrochemical cell equipped with a graphite felt anode and a platinum plate cathode.
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Reaction Mixture: Dissolve the heteroarene (0.5 mmol, 1.0 equiv), Sodium 4-methoxy-4-oxobutane-1-sulfinate (1.25 mmol, 2.5 equiv), and LiClO4 (0.1 M, supporting electrolyte) in 5 mL of CH₃CN/H₂O (4:1 v/v).
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Electrolysis: Apply a constant current (e.g., 10 mA) at room temperature until 2.5 F/mol of charge has passed.
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Workup: Remove the solvent under reduced pressure, dilute with water, extract with dichloromethane, and purify via chromatography[10].
Storage, Handling, and Stability Considerations
To maintain the scientific integrity of your synthetic campaigns, strict adherence to storage protocols is required:
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Hygroscopicity: As a sodium salt, the compound is highly hygroscopic. Absorption of atmospheric moisture leads to clumping, which drastically skews stoichiometric weighing. Always weigh the reagent rapidly in ambient conditions or inside a glovebox.
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Oxidative Degradation: Prolonged exposure to air will slowly oxidize the active sulfinate ( SIV ) to the inactive sulfonate ( SVI ). Sulfonates are completely inert to SET oxidation under standard Minisci conditions[3]. Store securely in a desiccator at 2–8 °C backfilled with Argon.
References
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1855776-60-1 | Sodium 4-methoxy-4-oxobutane-1-sulfinate - AiFChem, AiFChem. 11
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Sodium 4-methoxy-4-oxobutane-1-sulfinate CAS#1855776-60-1 | Regulatory Information, ChemRadar.5
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Recent Advances in Minisci-type Reactions and Applications in Organic Synthesis, OUCI.8
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Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds, RSC Advances. 3
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Electrochemical Radical δ-H Sulfonylation Reaction..., The Journal of Organic Chemistry. 10
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Radicals: Reactive Intermediates with Translational Potential, Journal of the American Chemical Society. 2
-
Baran Diversinates™, Sigma-Aldrich. Link
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Reaction of Papaverine with Baran Diversinates™, PMC - NIH. 1
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